molecular formula C23H29N3O4S2 B2613586 (Z)-ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate CAS No. 681818-06-4

(Z)-ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate

Cat. No.: B2613586
CAS No.: 681818-06-4
M. Wt: 475.62
InChI Key: HOWSEYRQXHPSER-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thioxothiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) substituted with a benzylidene group at position 5. The structure is further modified by a hexanoyl chain linked to a piperazine-1-carboxylate moiety. The (Z)-configuration of the benzylidene group is critical for its stereoelectronic interactions with biological targets, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

ethyl 4-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-2-30-22(29)25-15-13-24(14-16-25)20(27)11-7-4-8-12-26-21(28)19(32-23(26)31)17-18-9-5-3-6-10-18/h3,5-6,9-10,17H,2,4,7-8,11-16H2,1H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWSEYRQXHPSER-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate is a synthetic compound belonging to the thiazolidinone family, which has drawn attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N1O3S2C_{16}H_{17}N_{1}O_{3}S_{2}, with a molecular weight of approximately 335.44 g/mol. The structure features a thioxothiazolidinone ring fused with a benzylidene group and an ethyl ester moiety, contributing to its unique biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus200
Escherichia coli400
Candida albicans300

The minimum inhibitory concentrations (MICs) for these activities typically range from 100 to 400 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For example, it has shown promising IC50 values of approximately 22.09 µg/mL against certain cancer types, indicating its potential as an anticancer agent. The mechanism of action involves apoptosis induction through specific signaling pathways that inhibit cell proliferation .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are critical in combating oxidative stress in biological systems. Studies utilizing DPPH radical scavenging assays have shown significant antioxidant activity, suggesting its potential for therapeutic applications in oxidative stress-related diseases .

The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites or allosteric sites, disrupting metabolic pathways crucial for pathogen survival and cancer cell proliferation .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study evaluated the compound against eight bacterial strains and found that it exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin .
  • Cytotoxicity in Cancer Cells : Research conducted on K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells demonstrated mild-to-moderate cytotoxic activity, highlighting its potential as a chemotherapeutic agent .
  • Oxidative Stress Mitigation : The antioxidant properties were assessed using in vitro assays, showing significant radical scavenging ability, which could be beneficial for conditions associated with oxidative stress .

Scientific Research Applications

Antimicrobial Properties

Research indicates that (Z)-ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate exhibits significant antimicrobial activity against various microorganisms. The minimum inhibitory concentrations (MICs) have been determined for several strains:

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus200
Escherichia coli400
Candida albicans300

These results suggest its potential use as an antimicrobial agent in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it has shown promising IC50 values of approximately 22.09μg/mL22.09\,\mu g/mL against certain cancer types, indicating its potential as an anticancer agent. The mechanism of action involves the induction of apoptosis through specific signaling pathways that inhibit cell proliferation.

Cancer Cell LineIC50 Value (µg/mL)
HeLa22.09
MCF-718.45
NCI-H46020.12

Antioxidant Activity

The compound also exhibits antioxidant properties, which are critical in combating oxidative stress in biological systems. Studies utilizing DPPH radical scavenging assays have shown significant antioxidant activity, suggesting its potential for therapeutic applications in oxidative stress-related diseases.

Comparison with Similar Compounds

Thiazolidin-4-one Derivatives

Compounds like thiazolidin-4-one (e.g., derivatives synthesized in ) share the thiazolidinone core but lack the 2-thioxo substitution.

Thiazolidine-2,4-diones

Pioglitazone hydrochloride (5-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione), a clinically used antidiabetic drug, features a 2,4-dione substitution. Compared to the target compound’s 4-oxo-2-thioxo motif, pioglitazone’s dual keto groups reduce electrophilicity, which may correlate with its distinct mechanism of action as a PPAR-γ agonist .

Benzylidene-Thiazolidinone Derivatives

Compounds with a benzylidene group at position 5 (e.g., 5-benzylidene-thiazolidinones) are structurally closest to the target molecule. However, the presence of a hexanoyl-piperazine carboxylate chain in the target compound introduces enhanced hydrophobicity and conformational flexibility, which could improve membrane permeability compared to simpler analogues .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents at Position 5 Key Functional Groups Reported Activity
(Z)-Ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate Thioxothiazolidinone Benzylidene (Z-configuration) 4-oxo-2-thioxo, hexanoyl-piperazine Under investigation (Antimicrobial)
Thiazolidin-4-one derivatives Thiazolidin-4-one Varied (e.g., aryl, alkyl) 4-oxo Antimicrobial, Anticancer
Pioglitazone hydrochloride Thiazolidine-2,4-dione 4-[2-(5-ethyl-pyridyl)ethoxy]benzyl 2,4-dione Antidiabetic (PPAR-γ agonist)
5-Benzylidene-thiazolidinone Thiazolidinone Benzylidene 4-oxo Anticancer, Anti-inflammatory

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodology :

  • Step 1 : Synthesize the thioxothiazolidinone core via condensation of benzylideneacetone derivatives with thiourea analogs under acidic reflux (6–8 hours, ethanol solvent) .
  • Step 2 : Couple the hexanoyl chain to the piperazine moiety using carbodiimide coupling agents (e.g., EDCI·HCl, HOBt) in anhydrous DMF at 60°C for 18 hours .
  • Step 3 : Purify intermediates via recrystallization (ethanol or dioxane) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Optimization : Monitor reaction progress with TLC, adjust stoichiometry of coupling reagents (1:2 molar ratio of substrate to acid), and control temperature to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?

Methodology :

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve the Z-configuration and confirm stereochemistry .
  • NMR : Assign peaks using 1H^1 \text{H}, 13C^13 \text{C}, and 2D experiments (COSY, HSQC). Note that thioxo groups may cause signal broadening due to quadrupolar relaxation .
  • IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and thioxo (C=S, ~1200 cm1^{-1}) stretches. Compare with analogs to avoid misassignment .
  • Mass spectrometry : Use HRMS (ESI-TOF) to verify molecular ion peaks and rule out adduct formation .

Q. What safety precautions are necessary when handling this compound, based on structural analogs?

Guidelines :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers. Monitor for decomposition (color change from white to yellow indicates instability) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (vermiculite) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

Methodology :

  • DFT calculations : Use Gaussian or ORCA to model the Z/E isomerization energy barrier. Compare frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation tendencies .
  • Docking studies : Map the thioxothiazolidinone moiety to enzyme active sites (e.g., MMP-9 or VEGFR2) to hypothesize binding modes .

Q. What strategies resolve discrepancies between experimental spectral data and theoretical predictions?

Approach :

  • Multi-technique validation : Cross-check NMR assignments with HSQC and HMBC to confirm carbon-proton correlations. Re-run X-ray experiments at higher resolution (<1.0 Å) to resolve ambiguous bond lengths .
  • Isotopic labeling : Synthesize 13C^{13} \text{C}-labeled analogs to clarify splitting patterns in crowded spectral regions .
  • Error analysis : Quantify signal-to-noise ratios in mass spectrometry and apply Lorentzian fitting to deconvolute overlapping IR peaks .

Q. How does the Z-configuration impact biological activity, and how can this be tested experimentally?

Experimental Design :

  • Synthesis of E-isomer : Use photoirradiation (λ = 300–400 nm) to induce Z→E isomerization. Confirm configuration via NOESY (cross-peaks between benzylidene and thioxo groups) .
  • In vitro assays : Compare IC50_{50} values against aminopeptidase N or VEGFR2 in cell lines (e.g., HUVECs). Use dose-response curves (0.1–100 µM) to assess potency differences .

Data Contradiction Analysis

Q. How should researchers address conflicting melting points or spectral data reported in literature?

Resolution Strategies :

  • Purity assessment : Repeat synthesis with rigorous purification (e.g., preparative HPLC) to exclude impurities affecting thermal properties .
  • Standardized conditions : Calibrate DSC equipment with indium standards and use identical heating rates (e.g., 10°C/min) for reproducibility .
  • Collaborative validation : Share samples with independent labs to verify spectral assignments (e.g., via round-robin NMR studies) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield OptimizationRef.
Thioxothiazolidinone formationBenzylideneacetone, thiourea, HCl/EtOH, reflux (6 h)Use excess thiourea (1.2 eq)
Piperazine couplingEDCI·HCl, HOBt, DMF, 60°C (18 h)Anhydrous DMF, N2_2 atmosphere

Q. Table 2. Critical Spectroscopic Benchmarks

TechniqueKey Peaks/SignalsPotential PitfallsRef.
1H^1 \text{H} NMR (DMSO-d6_6)δ 1.2 (t, CH3_3), δ 4.1 (q, OCH2_2)Solvent suppression artifacts
IR1695 cm1^{-1} (C=O), 1210 cm1^{-1} (C=S)Moisture interference in KBr pellets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.